Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride
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Overview
Description
Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and an ester functional group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions, often in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, amides, and other substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3,4-Dimethoxyphenyl)acetate: Lacks the amino group, making it less reactive in certain types of chemical reactions.
2-Amino-2-(3,4-dimethoxyphenyl)acetic Acid: The carboxylic acid form, which has different solubility and reactivity properties.
3,4-Dimethoxyphenylacetic Acid: Another related compound with distinct chemical and physical properties.
Uniqueness
Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride is unique due to the presence of both an amino group and an ester functional group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This versatility makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-14-8-5-4-7(6-9(8)15-2)10(12)11(13)16-3;/h4-6,10H,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRQDGWJRZHHKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C(=O)OC)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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